2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile
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Overview
Description
2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused to a benzodiazole ring with a carbonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzonitrile with thiophene-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Halogenated derivatives or other substituted thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and benzodiazole rings allows for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile: Similar structure but with the thiophene ring attached at the 2-position.
2-(furan-3-yl)-1H-1,3-benzodiazole-5-carbonitrile: Contains a furan ring instead of a thiophene ring.
2-(pyridin-3-yl)-1H-1,3-benzodiazole-5-carbonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This compound’s structure allows for unique interactions in biological systems and materials applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-thiophen-3-yl-3H-benzimidazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-8-1-2-10-11(5-8)15-12(14-10)9-3-4-16-7-9/h1-5,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMVWGWFOUEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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